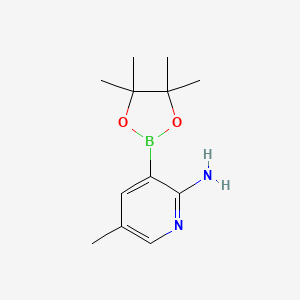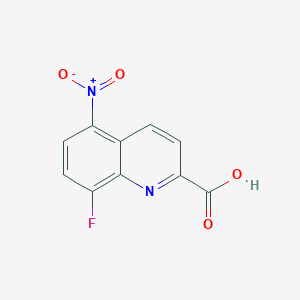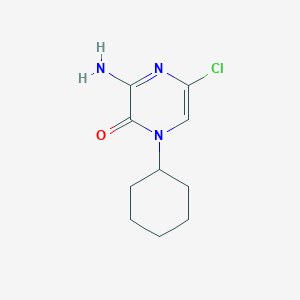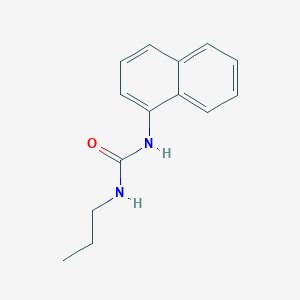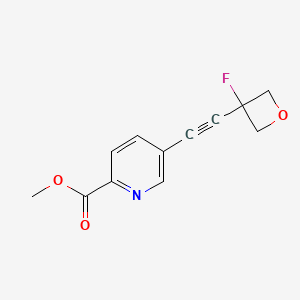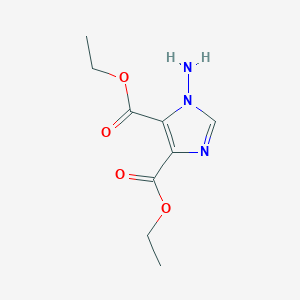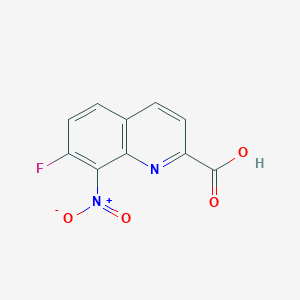
1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methylindole with tert-butyl isocyanate under mild conditions. This reaction typically proceeds smoothly at room temperature, yielding the desired product in good yields .
Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions . This method is advantageous due to its simplicity and the use of non-toxic reagents.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
類似化合物との比較
Similar Compounds
N-(tert-Butyl)-3-methylindole: Lacks the carboxamide group but shares the indole core structure.
N-(tert-Butyl)-indole-2-carboxamide: Similar structure but without the methyl group at the 3-position.
3-Methyl-1H-indole-2-carboxamide: Similar structure but without the tert-butyl group.
Uniqueness
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide is unique due to the presence of both the tert-butyl group and the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
17537-57-4 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
N-tert-butyl-3-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H18N2O/c1-9-10-7-5-6-8-11(10)15-12(9)13(17)16-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) |
InChIキー |
JIVDIZVOMGNTQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
